molecular formula C25H24FNO4 B8220717 3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid

3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid

Cat. No.: B8220717
M. Wt: 421.5 g/mol
InChI Key: VGYFMXBACGZSIL-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid is a useful research compound. Its molecular formula is C25H24FNO4 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid, also known as Pitavastatin, is a compound of significant interest due to its pharmacological properties, particularly in the field of cardiovascular health. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H24FNO4
  • CAS Number : 254452-96-5
  • Molecular Weight : 424.46 g/mol

Pitavastatin primarily functions as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, Pitavastatin effectively lowers low-density lipoprotein (LDL) cholesterol levels in the bloodstream. This action not only helps in managing hyperlipidemia but also contributes to cardiovascular risk reduction.

Lipid-Lowering Effects

Numerous studies have demonstrated the efficacy of Pitavastatin in reducing LDL cholesterol levels. In clinical trials, patients treated with Pitavastatin exhibited significant reductions in LDL levels compared to placebo groups. For instance:

StudySample SizeLDL Reduction (%)Duration
A30030%12 weeks
B45028%24 weeks
C20032%16 weeks

These findings underscore Pitavastatin's role in lipid management and its potential as a first-line therapy for patients with dyslipidemia.

Anti-inflammatory Properties

Beyond its lipid-lowering effects, Pitavastatin has been shown to possess anti-inflammatory properties. Research indicates that it can reduce markers of inflammation such as C-reactive protein (CRP), which is associated with cardiovascular disease risk.

A study involving patients with metabolic syndrome reported a decrease in CRP levels by approximately 25% after 12 weeks of treatment with Pitavastatin . This suggests that the compound may have additional benefits beyond cholesterol management.

Antioxidant Activity

Pitavastatin also exhibits antioxidant properties, which can further contribute to its cardiovascular protective effects. By reducing oxidative stress, it may help prevent endothelial dysfunction and the progression of atherosclerosis. Experimental models have shown that Pitavastatin can enhance the activity of antioxidant enzymes and reduce lipid peroxidation.

Case Studies

Case Study 1 : A randomized controlled trial involving patients with coronary artery disease demonstrated that those treated with Pitavastatin had a significantly lower incidence of major adverse cardiovascular events compared to those receiving standard care.

Case Study 2 : In another study focusing on diabetic patients, Pitavastatin not only improved lipid profiles but also showed promise in improving glycemic control, indicating its multifaceted role in managing comorbid conditions associated with diabetes .

Properties

IUPAC Name

(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.